molecular formula C18H22N2S B11830783 1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline

1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B11830783
M. Wt: 298.4 g/mol
InChI Key: FQTRRNSYOTVATG-UHFFFAOYSA-N
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Description

1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a synthetic small molecule based on the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research. This compound is of high interest for investigating novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, with demonstrated versatility in interacting with diverse biological targets. Recent scientific literature has highlighted the substantial research value of THQ derivatives. These compounds have shown promising activity as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a recognized therapeutic target for castration-resistant prostate cancer (CRPC). THQ-based inverse agonists have demonstrated potent antiproliferative activity, an ability to inhibit colony formation, and suppression of tumor growth in preclinical models, positioning them as valuable chemical tools for studying cancer pathways . Furthermore, disubstituted tetrahydroisoquinoline analogs have been identified as effective inhibitors of Mycobacterium tuberculosis, showing activity against both replicating and non-replicating bacterial forms, which makes them useful for exploring new anti-tuberculosis agents . The structural features of this specific compound, including the pyridyl substitution and tert-butylthio moiety, are designed to facilitate structure-activity relationship (SAR) studies. Research into THQ analogs aims to elucidate their mechanism of action, optimize binding affinity and selectivity for specific biological targets, and enhance their drug-like properties. This compound is supplied exclusively for research applications in chemical biology, hit-to-lead optimization, and mechanistic studies, providing scientists with a specialized chemical entity to advance pharmaceutical innovation.

Properties

Molecular Formula

C18H22N2S

Molecular Weight

298.4 g/mol

IUPAC Name

1-(5-tert-butylsulfanylpyridin-2-yl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C18H22N2S/c1-18(2,3)21-15-10-11-17(19-13-15)20-12-6-8-14-7-4-5-9-16(14)20/h4-5,7,9-11,13H,6,8,12H2,1-3H3

InChI Key

FQTRRNSYOTVATG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CN=C(C=C1)N2CCCC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Borrowing Hydrogen Methodology

Manganese(I) PN₃ pincer complexes enable one-pot cascade reactions between 2-aminobenzyl alcohols and secondary alcohols to form 1,2,3,4-tetrahydroquinolines. Key advantages include atom efficiency and water as the sole byproduct.

Optimized Conditions :

  • Catalyst: Mn(I) PN₃ complex (1–2 mol%).

  • Base: KOtBu (2 equiv).

  • Temperature: 120°C (closed system).

  • Solvent: Toluene or dioxane.

  • Yield: 70–85%.

Mechanistic Insights :

  • Alcohol dehydrogenation to ketone.

  • Condensation with 2-aminobenzyl alcohol to form imine.

  • Transfer hydrogenation using in situ H₂.

Quinoline Hydrogenation

Quinoline derivatives undergo catalytic hydrogenation using Hantzsch ester and palladium or nickel catalysts. For example, multigram-scale synthesis achieves 99.5% conversion to tetrahydroquinoline under:

  • Catalyst: ETP-6 (1 mol%).

  • Reducing Agent: Hantzsch ester (5 equiv).

  • Solvent: Ethyl acetate/hexane.

  • Temperature: 60°C.

Synthesis of 5-(tert-Butylthio)pyridine-2-amine

Nucleophilic Aromatic Substitution

2-Amino-5-bromopyridine reacts with tert-butylthiol in the presence of a base:

Procedure :

  • Substrate: 2-Amino-5-bromopyridine (1 equiv).

  • Thiol Source: tert-Butylthiol (1.2 equiv).

  • Base: Cs₂CO₃ (2 equiv).

  • Catalyst: CuI (10 mol%).

  • Ligand: 1,10-Phenanthroline (20 mol%).

  • Solvent: DMF, 100°C, 12 h.

  • Yield: 65–78%.

Side Reactions :

  • Over-alkylation at the amine group (mitigated by protecting groups).

Fragment Coupling Strategies

Buchwald-Hartwig Amination

Coupling 5-(tert-butylthio)pyridin-2-amine with tetrahydroquinoline halides:

Conditions :

  • Catalyst: Pd₂(dba)₃ (3 mol%).

  • Ligand: XantPhos (6 mol%).

  • Base: KOtBu (2 equiv).

  • Solvent: Toluene, 110°C, 24 h.

  • Yield: 60–70%.

Ullmann-Type Coupling

Copper-mediated coupling under milder conditions:

  • Catalyst: CuI (20 mol%).

  • Ligand: N,N′-Dimethylethylenediamine (40 mol%).

  • Base: K₃PO₄ (2 equiv).

  • Solvent: DMSO, 90°C, 48 h.

  • Yield: 50–55%.

One-Pot Cascade Approaches

Recent advances combine core synthesis and coupling in a single pot:

Stepwise Protocol :

  • Synthesize tetrahydroquinoline via borrowing hydrogen.

  • Introduce 5-(tert-butylthio)pyridin-2-yl group via SNAr without isolating intermediates.

  • Global deprotection (if applicable).

Challenges :

  • Compatibility of catalytic systems.

  • Competing side reactions at elevated temperatures.

Optimization and Scale-Up Considerations

Catalytic System Tuning

  • Manganese vs. Palladium : Mn(I) catalysts avoid precious metals but require higher temperatures.

  • Ligand Effects : Bulky ligands improve selectivity in coupling steps.

Solvent and Temperature Effects

ParameterHydrogenationCoupling
Optimal SolventTolueneDMF
Temperature Range100–120°C90–110°C
Reaction Time8–24 h24–48 h

Purification Challenges

  • Column chromatography often required due to polar byproducts.

  • Tert-butylthio group enhances lipophilicity, aiding separation .

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences and Implications

  • tert-Butylthio vs. Sulfonyl analogs, however, exhibit stronger hydrogen-bonding interactions, which may enhance protein binding .
  • Piperidinyl vs. Pyridinyl Substituents : Piperidinyl groups (e.g., in 58 and 59 ) introduce basic nitrogen atoms, influencing pharmacokinetics (e.g., plasma protein binding), whereas pyridinyl substituents (as in the target compound) offer aromatic π-π stacking interactions .

Reductive Amination ()

The target compound likely employs reductive amination similar to 58 and 59 , where THQ intermediates react with ketones or thioimidates. For example:

  • THQ + 5-(tert-butylthio)pyridine-2-carbaldehyde → Target compound via NaBH(OAc)₃/AcOH.
    This method is compatible with sterically hindered substrates but may require optimization for tert-butylthio incorporation .

Comparison with Chemoenzymatic Routes ()

Enzymatic resolution (e.g., using Mycobacterium smegmatis acyltransferases) achieves high enantiomeric excess (ee) for chiral THQ alcohols. In contrast, the target compound’s non-chiral structure may favor traditional synthetic routes over enzymatic methods .

Future Perspectives

  • Stereoselective Synthesis : Development of asymmetric routes for tert-butylthio-THQ derivatives could expand applications in drug discovery.
  • Biological Profiling : Comparative studies on the target compound’s bioactivity (e.g., kinase inhibition) against analogs like 58 and sulfonyl derivatives are needed.
  • Functionalization Strategies : Leveraging the tert-butylthio group for click chemistry or metabolic stability studies could enhance its utility .

Biological Activity

1-(5-(tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention due to its potential biological activities. This compound features a unique structure that combines a tetrahydroquinoline moiety with a pyridine ring substituted by a tert-butylthio group. The molecular formula is C18H22N2SC_{18}H_{22}N_{2}S with a molecular weight of 298.4 g/mol .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties. Notably, tetrahydroquinolines have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity, which is crucial in inflammatory responses and cancer progression .

Key Findings

  • Inhibition of NF-κB : Research indicates that derivatives of tetrahydroquinolines exhibit significant inhibitory effects on NF-κB transcriptional activity. For instance, one study reported that certain synthesized derivatives showed up to 53 times the potency of reference compounds in inhibiting this pathway .
  • Anticancer Properties : In vitro studies have assessed the cytotoxicity of this compound against various human cancer cell lines. The results suggest that this compound may induce apoptosis and inhibit cell proliferation in cancer cells .
  • Antimicrobial Activity : Compounds similar to this compound have shown promising antimicrobial properties. These findings suggest potential applications in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural Feature Description Impact on Activity
Tetrahydroquinoline RingA saturated nitrogen-containing heterocycleEnhances binding affinity to biological targets
Pyridine Ring with tert-butylthio GroupProvides lipophilicity and potential for metabolic stabilityMay influence the pharmacokinetics and bioavailability

Study 1: NF-κB Inhibition

A study synthesized various tetrahydroquinoline derivatives and evaluated their ability to inhibit LPS-induced NF-κB activation. Among these, this compound was noted for its significant inhibition of NF-κB activity in human cancer cell lines .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was tested against several human cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated a dose-dependent cytotoxic effect, suggesting its potential as a chemotherapeutic agent .

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